molecular formula C13H8INOS B6281585 2-(3-iodophenyl)-2,3-dihydro-1,2-benzothiazol-3-one CAS No. 1186650-03-2

2-(3-iodophenyl)-2,3-dihydro-1,2-benzothiazol-3-one

Cat. No.: B6281585
CAS No.: 1186650-03-2
M. Wt: 353.18 g/mol
InChI Key: PHZMAJFIJFHPHX-UHFFFAOYSA-N
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Description

2-(3-iodophenyl)-2,3-dihydro-1,2-benzothiazol-3-one is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a dihydrobenzothiazolone moiety. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-iodophenyl)-2,3-dihydro-1,2-benzothiazol-3-one can be achieved through several synthetic routes. One common method involves the cyclization of 3-iodoaniline with 2-mercaptobenzoic acid under acidic conditions. The reaction typically proceeds as follows:

    Step 1: 3-iodoaniline is reacted with 2-mercaptobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

    Step 2: The reaction mixture is heated to promote cyclization, leading to the formation of the benzothiazolone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

2-(3-iodophenyl)-2,3-dihydro-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine or thiol derivatives.

    Substitution: Formation of various substituted benzothiazolones depending on the nucleophile used.

Scientific Research Applications

2-(3-iodophenyl)-2,3-dihydro-1,2-benzothiazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-iodophenyl)-2,3-dihydro-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

2-(3-iodophenyl)-2,3-dihydro-1,2-benzothiazol-3-one can be compared with other similar compounds, such as:

    2-(4-iodophenyl)-2,3-dihydro-1,2-benzothiazol-3-one: Similar structure but with the iodine atom at the para position.

    2-(3-bromophenyl)-2,3-dihydro-1,2-benzothiazol-3-one: Similar structure but with a bromine atom instead of iodine.

    2-(3-chlorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one: Similar structure but with a chlorine atom instead of iodine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and biological activity.

Properties

CAS No.

1186650-03-2

Molecular Formula

C13H8INOS

Molecular Weight

353.18 g/mol

IUPAC Name

2-(3-iodophenyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C13H8INOS/c14-9-4-3-5-10(8-9)15-13(16)11-6-1-2-7-12(11)17-15/h1-8H

InChI Key

PHZMAJFIJFHPHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)C3=CC(=CC=C3)I

Purity

95

Origin of Product

United States

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